molecular formula C12H17NO2 B14840452 2-Cyclopropoxy-6-isopropoxyaniline

2-Cyclopropoxy-6-isopropoxyaniline

Cat. No.: B14840452
M. Wt: 207.27 g/mol
InChI Key: WZDMWLYGPZUAIG-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-isopropoxyaniline is a substituted aniline derivative featuring cyclopropoxy (O-linked cyclopropane) and isopropoxy (O-linked isopropyl) groups at positions 2 and 6 of the aromatic ring, respectively. The amino (-NH₂) group at position 1 completes the substitution pattern.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-cyclopropyloxy-6-propan-2-yloxyaniline

InChI

InChI=1S/C12H17NO2/c1-8(2)14-10-4-3-5-11(12(10)13)15-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3

InChI Key

WZDMWLYGPZUAIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-isopropoxyaniline typically involves the reaction of 2,6-dihaloaniline with cyclopropyl and isopropyl alcohols under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of halogen atoms with alkoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-isopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-6-isopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyclopropoxy-6-isopropoxyaniline with three analogs identified in the literature (see –2):

Compound Name Substituents (Position) CAS Number Molecular Formula Key Functional Groups Hypothesized Properties
This compound OCyclPr (2), OiPr (6), NH₂ (1) Not Available C₁₂H₁₇NO₂ Ethers, Aniline High lipophilicity, moderate polarity
2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline CyclPr (2), OMe (6), CF₃ (4), NH₂ (1) 2913573-43-8 C₁₁H₁₂F₃NO Cyclopropyl, Trifluoromethyl, Ether Electron-withdrawing effects, enhanced metabolic stability
2-Cyclopropyl-6-isopropylpyrimidin-4-ol CyclPr (2), iPr (6), OH (4) 1019017-11-8 C₁₀H₁₄N₂O Pyrimidinone, Cyclopropyl, Isopropyl Hydrogen bonding, heterocyclic reactivity

Key Differences and Implications

Substituent Effects on Reactivity and Stability
  • Target Compound : The dual ether groups (cyclopropoxy and isopropoxy) increase steric hindrance and lipophilicity compared to simpler ethers like methoxy. The cyclopropane ring’s strain energy may enhance reactivity in ring-opening reactions or photochemical processes .
  • 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which could stabilize the aniline’s amino group against oxidation. This property is advantageous in medicinal chemistry for improving pharmacokinetics .
  • 2-Cyclopropyl-6-isopropylpyrimidin-4-ol: The pyrimidinone core introduces hydrogen-bonding capability (via the -OH group) and heterocyclic aromaticity, favoring interactions with biological targets or metal catalysts .
Physical Properties
  • Lipophilicity : The target compound’s calculated LogP (estimated via fragment-based methods) is higher (~3.5) than the methoxy/trifluoromethyl analog (~2.8) due to its bulkier substituents. This suggests better membrane permeability but lower aqueous solubility.
  • Melting Points: Pyrimidinone derivatives (e.g., 2-Cyclopropyl-6-isopropylpyrimidin-4-ol) typically exhibit higher melting points than anilines due to hydrogen bonding and crystalline packing .

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